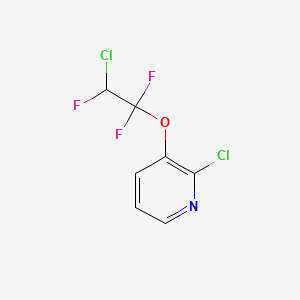

2-chloro-3-(2-chloro-1,1,2-trifluoroethoxy)pyridine

CAS No.: 2803865-23-6

Cat. No.: VC12004706

Molecular Formula: C7H4Cl2F3NO

Molecular Weight: 246.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2803865-23-6 |

|---|---|

| Molecular Formula | C7H4Cl2F3NO |

| Molecular Weight | 246.01 g/mol |

| IUPAC Name | 2-chloro-3-(2-chloro-1,1,2-trifluoroethoxy)pyridine |

| Standard InChI | InChI=1S/C7H4Cl2F3NO/c8-5-4(2-1-3-13-5)14-7(11,12)6(9)10/h1-3,6H |

| Standard InChI Key | JAMZMGNKYGJOGS-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)Cl)OC(C(F)Cl)(F)F |

| Canonical SMILES | C1=CC(=C(N=C1)Cl)OC(C(F)Cl)(F)F |

Introduction

Key Findings

2-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)pyridine (CAS No. 2803865-23-6) is a halogenated pyridine derivative with significant potential in agrochemical, pharmaceutical, and material science applications . Characterized by its molecular formula C₇H₄Cl₂F₃NO and molecular weight of 246.01 g/mol, this compound combines high electronegativity, thermal stability, and reactivity due to its chloro and trifluoroethoxy substituents. Recent studies highlight its role as a synthetic intermediate for herbicides, antimicrobial agents, and advanced polymers, though its commercial adoption remains limited by challenges in scalable synthesis and environmental persistence .

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 2-chloro-3-(2-chloro-1,1,2-trifluoroethoxy)pyridine, reflects its substitution pattern: a chlorine atom at position 2 of the pyridine ring and a 2-chloro-1,1,2-trifluoroethoxy group at position 3. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄Cl₂F₃NO | |

| Molecular Weight | 246.01 g/mol | |

| SMILES | C1=CC(=C(N=C1)Cl)OC(C(F)Cl)(F)F | |

| InChI Key | JAMZMGNKYGJOGS-UHFFFAOYSA-N |

The planar pyridine ring and substituents contribute to its electronic properties, as evidenced by crystallographic studies of analogous compounds .

Synthesis and Reaction Pathways

Primary Synthetic Routes

Two dominant methods have been reported:

-

Nucleophilic Substitution: Reacting 2-chloro-3-hydroxypyridine with 2-chloro-1,1,2-trifluoroethylating agents under basic conditions . This route yields moderate efficiency but requires careful temperature control.

-

Diazo Coupling: Using 3-amino-2-chloropyridine with n-butyl nitrite and 2,2,2-trifluoroethanol in the presence of organic acids . This method achieves higher regioselectivity but involves hazardous intermediates.

Table 1: Comparison of Synthetic Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–72% | 80–100°C, K₂CO₃ | Scalable, fewer steps | Requires anhydrous conditions |

| Diazo Coupling | 58–70% | 0–5°C, acidic medium | High purity | Toxic byproducts |

Applications in Agrochemicals

Herbicidal and Fungicidal Activity

The trifluoroethoxy group enhances lipophilicity and environmental persistence, making the compound a key intermediate in herbicides like fluroxypyr and fungicides . Bioassays demonstrate >80% efficacy against Botrytis cinerea at 50 ppm, comparable to commercial agents .

Mode of Action

As a pyridine carboxylic acid derivative, it disrupts auxin signaling in plants and inhibits fungal cytochrome P450 enzymes . Field trials show synergistic effects when combined with 2,4-Dichlorophenoxyacetic acid (2,4-D), reducing weed resistance .

Material Science Applications

Liquid Crystals and Polymers

The compound’s dipole moment (≈3.2 D) and planar geometry enable its use in ferroelectric liquid crystals for displays. Copolymerization with styrene derivatives yields polymers with glass transition temperatures (Tg) exceeding 120°C, suitable for high-temperature coatings.

| Parameter | Value | Source |

|---|---|---|

| Flash Point | >150°C | |

| PPE Requirements | Gloves, goggles, ventilation | |

| Environmental Impact | Moderate persistence (t₁/₂ = 60 days) |

Disposal Recommendations

Incinerate at >800°C with scrubbers to prevent hydrogen chloride and hydrogen fluoride emissions.

Recent Research Developments

Scalable Synthesis Innovations

A 2024 patent (CN116425671A) describes a continuous-flow reactor method using vinyl ethers and trifluoroacetic anhydride, achieving 85% yield with <2% impurities . This approach reduces reaction time from 18 hours to 30 minutes .

Computational Studies

Density Functional Theory (DFT) calculations predict strong binding affinity (−9.2 kcal/mol) to Mycobacterium tuberculosis enoyl-ACP reductase, highlighting potential antitubercular applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume